molecular formula C12H19NO B183785 N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine CAS No. 207349-84-6

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine

Cat. No.: B183785
CAS No.: 207349-84-6
M. Wt: 193.28 g/mol
InChI Key: BAZYXMARGARHPJ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine (CAS 207349-84-6) is a chemical compound supplied for research and development purposes exclusively. This compound, with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol, is part of a class of synthetic amines that are of significant interest in various pharmacological and neurochemical research applications . Researchers utilize this compound primarily in preclinical studies. Its structural features, including a methoxy-substituted phenyl ring and a tert-butylamine group, make it a valuable scaffold for investigating structure-activity relationships (SAR). The compound is closely related to the hydrochloride salt form (CAS 1049678-26-3), which has a molecular weight of 229.75 g/mol and the formula C12H20ClNO, offering researchers an alternative salt form for different experimental conditions, particularly in solubility and stability studies . Key Applications & Research Value: • Neuropharmacology Research: This amine serves as a key intermediate in studies focused on the synthesis and characterization of novel psychoactive substances, aiding in the understanding of their interactions with neurotransmitter systems. • Chemical Synthesis: It acts as a crucial building block (synthon) for the synthesis of more complex molecules for screening in drug discovery programs. • Analytical Reference Standard: The compound is supplied for use as a standard in analytical methods development, quality control, and forensic analysis, helping to identify and quantify substances using techniques like GC-MS, LC-MS, and NMR. Handling & Compliance: This product is intended for use by qualified laboratory professionals only. It is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and adhere to all local and international regulations governing the handling of such chemicals.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYXMARGARHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405900
Record name N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207349-84-6
Record name N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation Parameters

Key parameters include:

  • Catalyst : Palladium on carbon (Pd/C) at 1–100 bar H₂ pressure.

  • Solvent : Cyclohexane or THF, which stabilize intermediates without side reactions.

  • Temperature : 20–80°C to balance reaction rate and selectivity.

A representative procedure might involve:

  • Mixing 3-methoxybenzaldehyde (1.0 eq) and tert-butylamine (1.2 eq) in THF.

  • Adding 10% Pd/C (0.1 eq) and pressurizing with H₂ (50 bar).

  • Stirring at 50°C for 24 hours, followed by filtration and concentration.

Alternative Reducing Agents

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) provides a milder alternative to hydrogenation, particularly for acid-sensitive substrates. This method avoids high-pressure equipment and achieves comparable yields (75–85%) in model systems.

Crystallization and Purification Techniques

Crystalline forms of amines significantly impact physicochemical properties. US8791287B2 describes the crystallization of tapentadol free base using ethyl acetate and heptane, achieving >99% purity. For the target compound, similar protocols could involve:

  • Dissolving the crude amine in ethyl acetate at 50°C.

  • Dropwise addition to heptane under vigorous stirring.

  • Cooling to 0°C to precipitate crystalline product.

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical methods for N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine synthesis, extrapolated from patent data:

MethodReagents/ConditionsYield*Purity*Key Challenges
Alkylation3-Methoxybenzyl MgBr, THF, 0–66°C70–85%90–95%Steric hindrance, byproducts
Reductive Amination3-Methoxybenzaldehyde, Pd/C, H₂, THF65–80%85–90%Catalyst cost, pressure safety
Borohydride ReductionNaBH₃CN, MeOH, pH 575–88%92–97%pH control, solvent choice

*Theoretical estimates based on analogous reactions .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and methoxyphenyl groups in this compound influence its oxidative behavior. Key pathways include:

  • Benzylic Oxidation : The benzylic carbon adjacent to the aromatic ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄), forming ketone derivatives.
  • Demethylation : Methoxy groups may be demethylated using agents like dimethyl sulfide in methanesulfonic acid, yielding phenolic derivatives .

Table 1: Oxidation Reaction Conditions and Products

Reagent/ConditionsReaction TypeMajor Product(s)Yield
KMnO₄, H₂SO₄, 60°CBenzylic oxidation3-Methoxybenzyl ketone derivative~75%
Dimethyl sulfide, MeSO₃H, 60°CDemethylationN-[(3-Hydroxybenzyl)]-2-methylpropan-2-amine90%

Reduction Reactions

Hydrogenation is a critical reaction for modifying the amine or aromatic moieties:

  • Catalytic Hydrogenation : Using Pd/C under H₂ pressure (5–7 kg/cm²) reduces unsaturated bonds or removes protecting groups in related intermediates .

Table 2: Hydrogenation Parameters

CatalystSolventH₂ PressureTemperatureProduct Application
10% Pd/CTHF/Cyclohexane5–7 kg/cm²25–30°CSynthesis of tapentadol intermediates

Substitution Reactions

The amine and methoxy groups participate in nucleophilic substitution:

  • Alkylation/Reductive Amination : The tertiary amine reacts with alkyl halides or carbonyl compounds under reductive conditions (e.g., NaBH₄) to form quaternary ammonium salts or secondary amines .

Example Reaction Pathway :

  • Step 1 : Alkylation of the tertiary amine with methyl iodide in THF yields a quaternary ammonium salt.
  • Step 2 : Reduction with NaBH₄ converts intermediates to secondary amines.

Stability and Reactivity Insights

  • pH Sensitivity : The compound degrades under strongly acidic or basic conditions, forming byproducts like phenolic derivatives .
  • Thermal Stability : Decomposition occurs above 150°C, necessitating controlled temperatures during reactions .

Comparative Analysis with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey ReactionReactivity Difference
N-(2-Methoxybenzyl)-2-methylpropan-2-amineSlower demethylationSteric hindrance from ortho substituent
N-(4-Methoxybenzyl)-2-methylpropan-2-amineFaster oxidationElectron-rich para-methoxy group

Mechanistic Considerations

  • Demethylation Mechanism :
    R OCH3+MeSO3HR OH+CH3SO3H\text{R OCH}_3+\text{MeSO}_3\text{H}\rightarrow \text{R OH}+\text{CH}_3\text{SO}_3\text{H}
    Protonation of the methoxy group facilitates nucleophilic attack by dimethyl sulfide .
  • Hydrogenation Pathway :
    R C N+H2Pd CR CH2NH2\text{R C N}+\text{H}_2\xrightarrow{\text{Pd C}}\text{R CH}_2\text{NH}_2
    Catalytic hydrogenation reduces nitriles to amines in tapentadol synthesis .

Unresolved Research Questions

  • Enzymatic Demethylation : Potential for biocatalytic methods to replace harsh chemical conditions.
  • Photochemical Reactivity : Effects of UV light on stability remain unexplored.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Variation in Aryl Substituents
  • Halogen-Substituted Analogues: Compounds like N-[(3-bromo-4-chlorophenyl)methyl]propan-2-amine (CAS 1262382-94-4) replace the methoxy group with halogens (e.g., Br, Cl) at the 3- and 4-positions of the phenyl ring.
  • Boronate-Containing Analogues :
    N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine incorporates a boronate ester at the 3-position. This functional group enables participation in Suzuki-Miyaura cross-coupling reactions, offering pathways for further structural diversification .

Variation in Amine Substituents
  • Isopropyl vs. tert-Butyl Amines: The compound 1-(3-methoxyphenyl)-N-methylpropane-2-amine (C₁₁H₁₇NO) features an isopropyl amine with an N-methyl group, contrasting with the tert-butyl group in the target compound. The tert-butyl group increases steric hindrance and lipophilicity (estimated logP ~2.8 vs. 2.24 for the isopropyl analogue), which may influence pharmacokinetic properties such as membrane permeability .
  • Quaternary Ammonium Derivatives :
    Trimethylpropan-2-amine derivatives (e.g., 1-(4-methoxyphenyl)-N,N,N-trimethylpropan-2-amine ) are quaternary ammonium salts. These compounds exhibit enhanced water solubility due to their ionic nature but lack the tertiary amine’s versatility in forming hydrogen bonds .

Physicochemical Properties

Compound Name Molecular Formula Substituents on Aryl Group Amine Structure logP (Estimated) PSA (Ų) Reference
N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine C₁₂H₁₉NO 3-OCH₃ tert-butyl ~2.8* ~21.3 Target Compound
1-(3-Methoxyphenyl)-N-methylpropane-2-amine C₁₁H₁₇NO 3-OCH₃ isopropyl (N-methyl) 2.24 21.26
N-[(3-Bromo-4-chlorophenyl)methyl]propan-2-amine C₁₀H₁₃BrClN 3-Br, 4-Cl isopropyl N/A N/A
N-(4-Methoxy-3-boronate benzyl)-N-methylpropan-2-amine C₁₈H₂₆BNO₃ 4-OCH₃, 3-boronate isopropyl (N-methyl) N/A N/A

*logP and PSA values for the target compound are estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to isopropyl derivatives, suggesting greater membrane permeability.

Pharmacological and Legislative Considerations

  • The target compound’s tert-butyl group may similarly modulate bioactivity.
  • Regulatory Status : Trimethylpropan-2-amine derivatives () are regulated in some jurisdictions, underscoring the importance of structural specificity in drug policy .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine, often referred to as a methamphetamine derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxy group and an amine functionality, which contribute to its reactivity and biological effects. The synthesis typically involves:

  • Starting Materials : 3-methoxybenzyl chloride and 2-methylpropan-2-amine.
  • Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) under reflux in solvents like ethanol or methanol.
  • Purification : Techniques such as recrystallization or column chromatography are used to obtain high-purity products .

Biological Activity Overview

This compound interacts with various biological systems, particularly through neurotransmitter receptor modulation. Its key biological activities include:

  • Neurotransmitter Interaction : The compound binds to specific neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.
  • Potential Therapeutic Applications : Investigated for its efficacy in treating neurological disorders and as a precursor for more complex organic molecules .

The mechanism of action involves binding to neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction can lead to alterations in mood, perception, and overall neural activity. The compound's ability to modulate these receptors suggests potential uses in treating conditions like depression or anxiety disorders .

Table 1: Pharmacological Properties of this compound

PropertyDescription
Binding AffinityHigh affinity for dopamine receptors
Metabolic StabilitySubject to CYP450-mediated metabolism
Duration of ActionVaries based on dosage and administration route
ToxicityModerate; requires further investigation

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that this compound exhibits stimulant properties similar to other amphetamines. In animal models, it has been shown to increase locomotor activity and induce reward-seeking behavior, suggesting its potential for abuse .
  • Comparative Studies : In comparative studies with similar compounds, this compound demonstrated distinct pharmacokinetic profiles, highlighting its unique interaction with metabolic enzymes .
  • Therapeutic Potential : Preliminary studies suggest that the compound may have therapeutic applications in managing certain neurological conditions due to its receptor modulation capabilities .

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